2-Amino-6-hydroxypyridine

Description

The exact mass of the compound 2-Amino-6-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60205. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-6-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

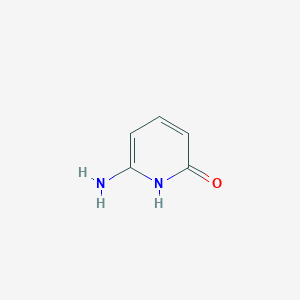

IUPAC Name |

6-amino-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIHQARPYPNHJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965861 |

Source

|

| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59315-47-8, 59315-50-3, 5154-00-7 |

Source

|

| Record name | 6-Amino-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminopyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2(1H)-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5154-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-6-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Tautomerism of 2-Amino-6-hydroxypyridine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tautomeric state of a molecule, particularly within heterocyclic scaffolds common in pharmaceuticals, can profoundly influence its physicochemical properties, including solubility, lipophilicity, and target-binding interactions. This guide provides a detailed examination of the tautomerism of 2-amino-6-hydroxypyridine in solution, a crucial consideration for drug design and development. While direct quantitative data for this specific molecule is limited in publicly accessible literature, this document extrapolates from the extensively studied and closely related 2-hydroxypyridine/2-pyridone system to provide a robust predictive framework.

Introduction to Tautomerism in Heterocyclic Compounds

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton.[1] In the context of 2-amino-6-hydroxypyridine, several potential tautomeric forms can exist, primarily the amino-hydroxy, imino-hydroxy, amino-oxo, and imino-oxo forms. The equilibrium between these tautomers is a dynamic process influenced by factors such as solvent polarity, pH, and temperature.[1][2] Understanding the predominant tautomeric form in a given environment is critical for predicting a molecule's behavior in biological systems.

Potential Tautomeric Forms of 2-Amino-6-hydroxypyridine

The tautomerism of 2-amino-6-hydroxypyridine involves both the amino/imino and hydroxy/oxo functional groups. The principal equilibrium is expected to be between the aromatic amino-hydroxy form and the non-aromatic but potentially more stable pyridone (oxo) forms.

Caption: Potential tautomeric forms of 2-amino-6-hydroxypyridine.

Influence of Solvent on Tautomeric Equilibrium

The solvent plays a pivotal role in determining the position of the tautomeric equilibrium. This is primarily due to the differing polarities of the tautomers and their capacities for hydrogen bonding.

-

Non-polar Solvents: In non-polar environments, the less polar tautomer is generally favored. For the related 2-hydroxypyridine, the hydroxy form is more prevalent in the gas phase and non-polar solvents.[3][4] By analogy, the amino-hydroxy form of 2-amino-6-hydroxypyridine is expected to be significant in such conditions.

-

Polar Solvents: Polar solvents, particularly protic solvents like water and alcohols, tend to stabilize the more polar tautomer. The 2-pyridone tautomer of 2-hydroxypyridine has a significantly larger dipole moment than the 2-hydroxypyridine form and is thus better solvated and stabilized in polar solvents.[1] In aqueous solution, the equilibrium for 2-hydroxypyridine strongly favors the 2-pyridone form.[3] Consequently, the amino-oxo (pyridone) tautomer of 2-amino-6-hydroxypyridine is predicted to be the dominant species in aqueous and other polar media. This stabilization arises from both dipole-dipole interactions and hydrogen bonding with solvent molecules.[5]

Table 1: Predicted Predominant Tautomer of 2-Amino-6-hydroxypyridine in Various Solvents (based on analogy with 2-hydroxypyridine)

| Solvent | Dielectric Constant (approx.) | Expected Predominant Tautomer | Rationale |

| Gas Phase | 1 | Amino-Hydroxy | Lower intrinsic polarity. |

| Cyclohexane | 2.0 | Amino-Hydroxy / Amino-Oxo Mixture | Low polarity, minimal stabilization of the polar form. |

| Chloroform | 4.8 | Amino-Oxo | Moderate polarity, begins to favor the more polar tautomer. |

| Ethanol | 24.6 | Amino-Oxo | High polarity and protic nature strongly stabilize the pyridone form. |

| Water | 80.1 | Amino-Oxo | Very high polarity and strong hydrogen bonding capacity provide significant stabilization.[3] |

Experimental Protocols for Tautomerism Investigation

Several spectroscopic and computational techniques are employed to study tautomeric equilibria. The following protocols are standard in the field and are directly applicable to the study of 2-amino-6-hydroxypyridine.

UV-Vis Spectroscopy

Principle: Different tautomers possess distinct electronic structures and will therefore exhibit different UV-Vis absorption spectra. By analyzing the absorption maxima (λmax) in various solvents, the predominant tautomeric form can be identified.[6]

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of 2-amino-6-hydroxypyridine in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.

-

Data Analysis: Compare the spectra. A significant shift in λmax with increasing solvent polarity is indicative of a shift in the tautomeric equilibrium. The pyridone form typically absorbs at longer wavelengths compared to the hydroxy form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy can distinguish between tautomers based on their different chemical shifts. The chemical shifts of ring protons and carbons are sensitive to the aromaticity and electronic distribution within the pyridine ring.

Experimental Protocol:

-

Sample Preparation: Dissolve a sufficient amount of 2-amino-6-hydroxypyridine in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O).

-

Spectral Acquisition: Acquire 1H and 13C NMR spectra for each solution.

-

Data Analysis: Analyze the chemical shifts. For instance, the protons attached to the sp2 carbons in the aromatic hydroxy form will have different chemical shifts compared to the protons on the sp3 and sp2 carbons in the non-aromatic pyridone ring. The presence of a single set of peaks indicates that one tautomer is dominant or that the interconversion is fast on the NMR timescale. The presence of multiple sets of peaks suggests a mixture of tautomers in slow exchange.

Computational Chemistry

Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the relative energies and stabilities of the different tautomers in the gas phase and in solution (using a Polarizable Continuum Model, PCM).[3][7]

Computational Protocol:

-

Structure Optimization: Build the 3D structures of all potential tautomers of 2-amino-6-hydroxypyridine.

-

Energy Calculation: Perform geometry optimization and energy calculations for each tautomer using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[3]

-

Solvent Effects: Incorporate the effects of different solvents using a PCM.

-

Data Analysis: Compare the calculated free energies (ΔG) of the tautomers in each environment. The tautomer with the lowest free energy is predicted to be the most stable and therefore the most abundant.

Caption: Workflow for the investigation of tautomerism.

Impact of the Amino Group

The presence of the 2-amino group, in addition to the 6-hydroxy group, introduces further complexity. The amino group is a strong electron-donating group, which can influence the electronic properties of the pyridine ring and the acidity/basicity of the N-H and O-H protons. It is generally established that amino-substituted heteroaromatic compounds predominantly exist in the amino form rather than the imino form under normal conditions.[8] Therefore, the equilibria involving the imino tautomers are expected to be minor contributors. However, the amino group will influence the equilibrium between the major amino-hydroxy and amino-oxo forms by altering the electron density in the ring and potentially participating in intramolecular hydrogen bonding.

Conclusion

The tautomeric behavior of 2-amino-6-hydroxypyridine in solution is of significant interest in medicinal chemistry. Based on extensive studies of the analogous 2-hydroxypyridine system, it is predicted that the amino-oxo (pyridone) tautomer will be the predominant form in polar solvents such as water, which is most relevant for biological systems. In contrast, the amino-hydroxy form may be more significant in non-polar environments. A combination of UV-Vis spectroscopy, NMR spectroscopy, and computational modeling provides a powerful and comprehensive approach to experimentally validate these predictions and quantify the tautomeric equilibrium. A thorough understanding of the tautomeric preferences of this and related scaffolds is essential for accurate structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Amino-6-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-6-hydroxypyridine, a molecule of interest in pharmaceutical and chemical research. This document details the experimental protocols for key spectroscopic techniques and presents available data to aid in the characterization of this compound.

Introduction

2-Amino-6-hydroxypyridine is a heterocyclic organic compound with the molecular formula C₅H₆N₂O. Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, makes it a versatile building block in medicinal chemistry and materials science. A critical aspect of its chemistry is the potential for tautomerism, existing in equilibrium between the 2-Amino-6-hydroxypyridine form and its 6-Amino-2-pyridone tautomer. The position of this equilibrium can be influenced by factors such as solvent polarity and solid-state packing. Spectroscopic analysis is paramount in elucidating the dominant tautomeric form and confirming the structural integrity of the compound.

This guide will cover the application of four primary spectroscopic techniques for the analysis of 2-Amino-6-hydroxypyridine:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate electronic transitions and determine the absorption maxima.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and vibrational modes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of hydrogen and carbon atoms, providing detailed structural information.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Tautomerism

2-Amino-6-hydroxypyridine can exist in two primary tautomeric forms: the hydroxy form and the pyridone form. The equilibrium between these two forms is a key characteristic of this molecule.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of 2-Amino-6-hydroxypyridine. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

UV-Vis Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of the compound in a given solvent.

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-Amino-6-hydroxypyridine of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum of the solvent using a quartz cuvette.

-

Record the UV-Vis spectrum of each dilution of the sample solution from approximately 200 to 400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the absorbance value at λmax for a solution of known concentration within the linear range, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the compound to identify its functional groups and characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid 2-Amino-6-hydroxypyridine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use an FTIR spectrometer.

-

Measurement:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-Amino-6-hydroxypyridine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Measurement:

-

Acquire the ¹H NMR spectrum, noting the chemical shifts (δ), integration values, and coupling patterns (multiplicity).

-

Acquire the ¹³C NMR spectrum, noting the chemical shifts of the carbon atoms.

-

Additional experiments, such as COSY, HSQC, and HMBC, can be performed to further elucidate the structure.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the solid or a solution of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Data Summary

Due to the limited availability of comprehensive experimental spectra for 2-Amino-6-hydroxypyridine, the following tables summarize available data for its tautomer, 6-amino-2-pyridinol, and provide expected ranges based on analogous compounds.

UV-Vis Spectroscopy Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 2-Aminopyridine | Not specified | 235, 290 | Not specified | Estimated from literature |

| 2-Amino-6-methylpyridine | Vapor | ~293 | Not specified | Estimated from literature |

| 2-Amino-6-hydroxypyridine | Ethanol | ~230, ~300 | Not available | Expected |

Note: The expected λmax values are based on the electronic transitions of similar aminopyridine derivatives. The presence of the hydroxyl/keto group is expected to influence these values.

FTIR Spectroscopy Data

| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | Both | 3400 - 3200 |

| O-H Stretch (hydroxyl) | Hydroxy | 3600 - 3200 (broad) |

| N-H Stretch (pyridone) | Pyridone | 3200 - 3000 |

| C=O Stretch (amide) | Pyridone | 1680 - 1640 |

| C=C and C=N Stretch | Both | 1650 - 1450 |

| C-N Stretch | Both | 1350 - 1250 |

Note: The FTIR spectrum will be highly dependent on the dominant tautomeric form. The presence of a strong carbonyl absorption around 1650 cm⁻¹ would be indicative of the pyridone tautomer being the major species.

NMR Spectroscopy Data (¹H and ¹³C)

¹H NMR (Expected Chemical Shifts in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H3 | 5.5 - 6.0 | d |

| H4 | 7.0 - 7.5 | t |

| H5 | 6.0 - 6.5 | d |

| NH₂ | 5.5 - 6.5 | br s |

| OH/NH | 9.0 - 11.0 | br s |

¹³C NMR (Expected Chemical Shifts in DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | 158 - 165 |

| C3 | 95 - 105 |

| C4 | 135 - 145 |

| C5 | 100 - 110 |

| C6 | 155 - 162 |

Note: The chemical shifts are highly dependent on the solvent and the tautomeric equilibrium. The values provided are estimates based on related pyridine derivatives.

Mass Spectrometry Data

| Tautomer | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 6-Amino-2-pyridinol | GC-MS (EI) | 110 | 82, 81, 55, 54 |

Data obtained from the SpectraBase entry for 6-amino-2-pyridinol.[1]

Conclusion

The spectroscopic characterization of 2-Amino-6-hydroxypyridine is crucial for its application in various scientific fields. This guide has provided an overview of the key spectroscopic techniques, detailed experimental protocols, and a summary of available and expected data. The tautomeric equilibrium between the hydroxy and pyridone forms is a central feature of this molecule and will significantly influence its spectroscopic properties. Further experimental work is required to obtain a complete and definitive set of spectroscopic data for this compound. Researchers are encouraged to use the protocols and data presented herein as a foundation for their own analytical investigations.

References

An In-depth Technical Guide on the Crystal Structure of 2-Amino-6-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystallographic data available for 2-Amino-6-hydroxypyridine (CAS 5154-00-7). The information presented herein is based on the seminal work published in Acta Crystallographica in 1966, which remains the primary source of experimental data on the crystal structure of this compound.[1] It is important to note that this early study provided initial crystal data but did not constitute a full structure determination with atomic coordinates.

Introduction

2-Amino-6-hydroxypyridine, with the molecular formula C₅H₆N₂O, is a heterocyclic organic compound of interest in medicinal chemistry and materials science.[2][3] Its structure, featuring both an amino and a hydroxyl group on the pyridine ring, allows for diverse chemical interactions, making it a valuable building block in the synthesis of more complex molecules.[2] The compound can exist in tautomeric forms, as either 2-Amino-6-hydroxypyridine or 1,6-Dihydro-2-amino-6-oxopyridine.[1] Understanding its solid-state structure is crucial for predicting its physical and chemical properties, as well as its behavior in biological systems.

Crystallographic Data

The initial crystallographic investigation of 2-Amino-6-hydroxypyridine was performed by Brahama D. Sharma and published in 1966.[1] The study revealed that the compound crystallizes in a triclinic system with the presence of water of crystallization.[1] The key crystallographic parameters determined in this work are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| a | 4.85 ± 0.02 Å |

| b | 9.30 ± 0.03 Å |

| c | 13.57 ± 0.05 Å |

| α | 98° |

| β | 91° |

| γ | 92° |

| Measured Density | 1.298 g/cm³ |

| Formula Units per Unit Cell (Z) | 4 (for C₅H₆N₂O·½H₂O) |

| Calculated Density | 1.306 g/cm³ |

Data sourced from Sharma, B. D. (1966). Acta Crystallographica, 20(6), 921.[1]

Experimental Protocols

The experimental methodologies employed in the 1966 study, while foundational, are described with less detail than contemporary crystallographic reports. The key procedures are outlined below.

3.1. Crystal Growth

Acicular crystals, elongated along the a-axis, were obtained through the recrystallization of 2-Amino-6-hydroxypyridine from an ethanol solution.[1] The presence of water of crystallization was confirmed by elemental analysis and by drying the recrystallized material.[1][4]

3.2. X-ray Diffraction Data Collection

The crystallographic data were determined from the analysis of rotation and Weissenberg (zero and upper level) photographs taken about the a and b axes.[1] The study noted a significant decrease in intensity beyond a d-value of 1 Å in heavily exposed (72 hours, unfiltered radiation) Weissenberg photographs.[1][4]

3.3. Density Measurement

The density of the crystals was measured using the flotation method in a mixture of methylchloroform and benzene.[1][4]

Structural Commentary

The author of the 1966 study noted that no further crystallographic work on the compound was contemplated at the time.[1] A comprehensive search of subsequent literature does not reveal a more recent, complete crystal structure determination with refined atomic coordinates for 2-Amino-6-hydroxypyridine. Therefore, detailed information on bond lengths, bond angles, and intermolecular interactions remains undetermined from experimental data. The original study proposed two possible tautomeric structures: the enol form (2-Amino-6-hydroxy-pyridine) and the keto form (1,6-Dihydro-2-amino-6-oxo-pyridine).[1]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the crystallographic analysis of 2-Amino-6-hydroxypyridine as described in the 1966 study.

Conclusion

The crystal structure of 2-Amino-6-hydroxypyridine was first investigated in 1966, providing foundational crystallographic data that classified the crystal system as triclinic and determined the unit cell parameters.[1] To date, a complete crystal structure with atomic coordinates has not been published in the scientific literature. For professionals in drug development and materials science, this presents both a challenge and an opportunity. A full structure elucidation would provide invaluable insights into the intermolecular interactions and solid-state packing of this molecule, which are critical for understanding its solubility, stability, and bioavailability. Further research employing modern single-crystal X-ray diffraction techniques is warranted to complete the structural picture of this important heterocyclic compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. CAS 5154-00-7: 2-Amino-6-hydroxypyridine | CymitQuimica [cymitquimica.com]

- 4. Crystal structure and Hirshfeld surface analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-6-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxypyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] Its pyridine scaffold, substituted with both an electron-donating amino group and a hydroxyl group, imparts a unique combination of chemical properties and potential for biological activity. This guide provides a comprehensive overview of the physical and chemical characteristics of 2-Amino-6-hydroxypyridine, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications.

Physical and Chemical Properties

2-Amino-6-hydroxypyridine is typically a white to light yellow crystalline solid.[1] It is soluble in water due to the presence of polar amino and hydroxyl groups, which can participate in hydrogen bonding.[1] The compound can exist as a hemihydrate, with crystal data available for this form.

Tautomerism

A critical aspect of the chemistry of 2-Amino-6-hydroxypyridine is its existence in tautomeric forms: the amino-hydroxy form and the amino-pyridone form. The equilibrium between these tautomers is influenced by factors such as the solvent and the solid-state packing.[2][3] The pyridone form is often favored in polar solvents and in the solid state due to intermolecular hydrogen bonding.[2]

Data Presentation

The following tables summarize the key physical and chemical properties of 2-Amino-6-hydroxypyridine.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [4] |

| Molar Mass | 110.12 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 207-209 °C | |

| Solubility | Soluble in water | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 358.7 ± 35.0 °C |

| Density | 1.208 ± 0.06 g/cm³ |

| pKa | 10.32 ± 0.10 |

Experimental Protocols

Synthesis of 2-Amino-6-hydroxypyridine

A plausible synthesis route for 2-Amino-6-hydroxypyridine can be adapted from methods used for similar substituted pyridines, such as the hydrolysis of 2,6-diaminopyridine or the amination of 2,6-dihydroxypyridine. A general synthetic workflow is outlined below.

Protocol for Synthesis from 2,6-Dichloropyridine (Illustrative):

-

Step 1: Synthesis of 2,6-Dimethoxypyridine. To a solution of 2,6-dichloropyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield 2,6-dimethoxypyridine.

-

Step 2: Synthesis of 2-Amino-6-methoxypyridine. In a sealed tube, 2,6-dimethoxypyridine is heated with a solution of ammonia in methanol at high temperature and pressure. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the product is purified by column chromatography.

-

Step 3: Demethylation to 2-Amino-6-hydroxypyridine. The 2-amino-6-methoxypyridine is treated with a strong acid such as hydrobromic acid or hydroiodic acid and heated to reflux. The reaction mixture is then cooled, and the pH is adjusted to neutral with a base, leading to the precipitation of 2-Amino-6-hydroxypyridine.

Purification by Recrystallization

The crude 2-Amino-6-hydroxypyridine can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol or water).[5][6]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly and then filtered hot to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5][6]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.5 - 6.0 | Doublet | 1H | H4 |

| ~6.4 - 6.8 | Singlet (broad) | 2H | -NH₂ |

| ~7.2 - 7.6 | Triplet | 1H | H5 |

| ~9.5 - 10.5 | Singlet (broad) | 1H | -OH |

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~95 - 105 | C4 |

| ~110 - 120 | C5 |

| ~140 - 150 | C3 |

| ~155 - 165 | C2 |

| ~160 - 170 | C6 |

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of purified 2-Amino-6-hydroxypyridine in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | O-H, N-H | Stretching (broad) |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 1650 - 1580 | C=C, C=N | Ring stretching |

| 1620 - 1550 | N-H | Bending |

| 1260 - 1000 | C-O | Stretching |

Experimental Protocol for IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

-

Alternatively, for a Nujol mull, grind the sample with a drop of Nujol oil.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Record a background spectrum of the pure KBr pellet or Nujol to subtract from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Amino-6-hydroxypyridine is expected to show absorption bands corresponding to π → π* transitions of the pyridine ring. The position and intensity of these bands can be influenced by the solvent polarity due to solvatochromic effects.[8][9][10]

Experimental Protocol for UV-Vis Spectroscopy:

-

Prepare a dilute solution of 2-Amino-6-hydroxypyridine in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Record the UV-Vis absorption spectrum over a range of 200-400 nm using a spectrophotometer.

-

Use the pure solvent as a blank for background correction.

Mass Spectrometry (MS)

The mass spectrum of 2-Amino-6-hydroxypyridine will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the pyridine ring and its substituents.[11][12]

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 110

-

Common Fragments: Loss of small molecules such as HCN, CO, and radicals from the amino and hydroxyl groups. The presence of a nitrogen atom will result in an even molecular weight, and fragmentation will follow the nitrogen rule.[13]

Experimental Protocol for Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron impact).

-

Acquire the mass spectrum over an appropriate m/z range.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways involving 2-Amino-6-hydroxypyridine are not extensively documented, its structural motifs are present in many biologically active molecules. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. Pyridine-based compounds are known to act as scaffolds for kinase inhibitors, and the substituents on 2-Amino-6-hydroxypyridine could be tailored to achieve specific binding.

Conclusion

2-Amino-6-hydroxypyridine is a versatile molecule with a rich chemical profile. Its physical and chemical properties, particularly its tautomeric nature, make it an interesting subject for chemical and biological research. The experimental protocols provided in this guide offer a starting point for its synthesis, purification, and characterization, which are essential steps for its further exploration in drug discovery and materials science.

References

- 1. CAS 5154-00-7: 2-Amino-6-hydroxypyridine | CymitQuimica [cymitquimica.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. whitman.edu [whitman.edu]

An In-depth Technical Guide to 2-Amino-6-hydroxypyridine (CAS 5154-00-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-hydroxypyridine (CAS 5154-00-7), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines its chemical and physical properties, tautomeric nature, synthesis, and its role as a scaffold in the development of biologically active molecules.

Chemical and Physical Properties

2-Amino-6-hydroxypyridine is an organic compound featuring a pyridine ring substituted with both an amino and a hydroxyl group.[1] It typically appears as a white to light yellow crystalline solid and is soluble in water.[1] The presence of both a basic amino group and an acidic hydroxyl group allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and coordination with metal ions.[1]

| Property | Value | Reference |

| CAS Number | 5154-00-7 | [1][2][3] |

| Molecular Formula | C₅H₆N₂O | [4] |

| Molecular Weight | 110.11 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 211-212 °C | [4] |

| Purity | Typically ≥97% | [3] |

| Synonyms | 6-Amino-2-hydroxypyridine, 6-Amino-2(1H)-pyridinone | [1][4] |

| Storage | 4°C, protect from light | [3] |

Tautomerism

A critical aspect of 2-Amino-6-hydroxypyridine is its existence in a tautomeric equilibrium with 6-Amino-2(1H)-pyridinone. The equilibrium between the enol (hydroxypyridine) and keto (pyridinone) forms is influenced by the solvent environment. Generally, polar solvents favor the pyridinone form, while non-polar solvents favor the hydroxypyridine form.[5] This tautomerism is a key consideration in its reactivity and biological interactions.

Synthesis and Characterization

While various synthetic routes exist for pyridinone structures, a general and adaptable method for producing derivatives of the 6-amino-2-pyridone core involves a one-pot, two-step reaction. This approach is valuable for generating a library of compounds for screening purposes.

General Experimental Protocol for Synthesis of 6-Amino-2-pyridone Derivatives

This protocol is adapted from the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which demonstrates a common strategy for constructing the pyridone ring.[6][7]

Materials:

-

An appropriate aldehyde

-

Malononitrile

-

N-substituted 2-cyanoacetamide

-

Betaine (catalyst)

-

Guanidine carbonate (catalyst)

-

Methanol

-

Ethyl acetate

Procedure:

-

A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol) is stirred in a round-bottom flask under solvent-free conditions for 5 minutes.

-

Methanol (1 ml) is added, and the mixture is refluxed for 10 minutes.

-

N-substituted 2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol) are added along with methanol (2 ml).

-

The reaction mixture is refluxed for an additional 10 minutes.

-

After cooling in an ice bath, ethyl acetate (10 ml) is added.

-

The mixture is transferred to a separating funnel containing water (10 ml) and sodium chloride (1 g).

-

The organic layer is separated, and the solvent is removed under reduced pressure.

-

The crude product is recrystallized from methanol or ethanol.

Analytical Characterization

The synthesized compounds are typically characterized by a suite of analytical techniques to confirm their structure and purity.

| Technique | Typical Observations for 6-Amino-2-pyridone Derivatives |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of substituents, and the amino group protons. |

| ¹³C NMR | Resonances for aromatic carbons, cyano carbons, and carbons of the substituents. |

| Mass Spectrometry (ESI-TOF) | Observation of the [M+H]⁺ ion, confirming the molecular weight. |

| Melting Point | A sharp melting point range indicates the purity of the compound. |

Biological Activity and Applications in Drug Development

2-Amino-6-hydroxypyridine and its tautomer, 6-amino-2(1H)-pyridinone, serve as a valuable scaffold in drug discovery.[1] While the core molecule itself is primarily a building block, its derivatives have shown a range of biological activities, including anti-cancer properties.

Anti-Cancer Activity of Derivatives

Derivatives of 6-amino-2-pyridone have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6] For instance, certain 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have demonstrated potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[6]

General Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (typically in a range from ng/mL to mg/mL) and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Role in Signaling Pathways

While direct modulation of signaling pathways by 2-amino-6-hydroxypyridine is not extensively documented, its derivatives are often designed as inhibitors of specific signaling molecules, particularly protein kinases. The 6-amino pyridine core can serve as a scaffold that presents substituents in a manner that facilitates binding to the ATP-binding pocket of kinases, thereby inhibiting their activity. For example, derivatives have been developed as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in the pathology of Alzheimer's disease.[8]

Safety Information

2-Amino-6-hydroxypyridine is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Conclusion

2-Amino-6-hydroxypyridine is a foundational building block in the synthesis of a wide range of heterocyclic compounds. Its tautomeric nature and versatile reactivity make it an attractive starting material for the development of novel molecules with potential therapeutic applications, particularly in the field of oncology and neurodegenerative diseases. Further research into the biological activities of the core molecule and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. CAS 5154-00-7: 2-Amino-6-hydroxypyridine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-Amino-2-hydroxypyridine | 5154-00-7 [chemicalbook.com]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-6-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-6-hydroxypyridine, a crucial intermediate in the development of various pharmaceutical compounds. This document outlines a detailed synthetic protocol and presents a thorough characterization profile of the target molecule, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) data.

Introduction

2-Amino-6-hydroxypyridine, also known by its tautomeric name 6-aminopyridin-2(1H)-one, is a heterocyclic organic compound with the chemical formula C₅H₆N₂O. Its structure, featuring both an amino and a hydroxyl group on the pyridine ring, makes it a versatile building block in medicinal chemistry. The presence of these functional groups allows for a variety of chemical modifications, enabling the synthesis of a diverse range of molecules with potential therapeutic applications.

Synthesis of 2-Amino-6-hydroxypyridine

A common and effective method for the synthesis of 2-Amino-6-hydroxypyridine involves the hydrolysis of 2-amino-6-methoxypyridine. This straightforward reaction provides a reliable route to the desired product in good yield.

Experimental Protocol: Hydrolysis of 2-Amino-6-methoxypyridine

Materials:

-

2-Amino-6-methoxypyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methoxypyridine in 48% aqueous hydrobromic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-Amino-6-hydroxypyridine can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Synthesis Workflow

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Tautomeric Equilibrium of 2-Hydroxypyridines

The tautomerism of heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing a molecule's physicochemical properties, biological activity, and metabolic fate.[1][2] Among these, the tautomeric equilibrium between 2-hydroxypyridine and its 2-pyridone isomer is a classic and extensively studied case.[3][4] This equilibrium is highly sensitive to the molecular environment, making a thorough understanding of its governing principles essential for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the 2-hydroxypyridine/2-pyridone tautomerism, detailing the structural factors and environmental conditions that dictate the equilibrium position. It presents quantitative data, detailed experimental and computational protocols, and visual diagrams to facilitate a deeper understanding of this critical chemical phenomenon.

The 2-Hydroxypyridine ⇌ 2-Pyridone Equilibrium

The interconversion between 2-hydroxypyridine and 2-pyridone is a prototropic tautomerization, involving the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom.[5][6]

-

2-Hydroxypyridine (Lactim/Enol Form): This tautomer possesses a hydroxyl group (-OH) attached to the pyridine ring. Structurally, it retains the full aromaticity of the pyridine ring, which contributes to its stability, particularly in the gas phase or non-polar environments.[3][7]

-

2-Pyridone (Lactam/Keto Form): This tautomer features a carbonyl group (C=O) and an N-H bond within the ring. While it has reduced aromatic character compared to the hydroxy form, it is significantly more polar.[3] This high polarity allows for strong intermolecular interactions, such as hydrogen bonding, which preferentially stabilizes the pyridone form in polar solvents and the solid state.[5][6]

The dynamic relationship between these two forms is a true equilibrium, meaning both species coexist and readily interconvert.[8]

Caption: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

Factors Governing the Equilibrium Position

The position of the tautomeric equilibrium is not fixed; it is dictated by a delicate balance of intrinsic molecular stability and extrinsic environmental factors.

-

Solvent Polarity: This is one of the most significant factors. Non-polar solvents favor the less polar 2-hydroxypyridine tautomer, while polar solvents strongly favor the more polar 2-pyridone form.[4][9] In highly polar protic solvents like water, the equilibrium lies almost exclusively toward the 2-pyridone form, which is better solvated.[3][6]

-

Physical State: In the gas phase, where intermolecular interactions are minimal, the aromatic 2-hydroxypyridine tautomer is generally more stable.[5][6] Conversely, in the solid state, the 2-pyridone form predominates due to its ability to form stable, hydrogen-bonded dimers and helical structures.[4][10]

-

Substituents: The presence of substituents on the pyridine ring can alter the electronic properties and, consequently, the relative stabilities of the tautomers. Electron-withdrawing groups can influence the equilibrium, often stabilizing the 2-pyridone form.[7][11]

-

Temperature: Temperature can influence the equilibrium constant, although its effect is often secondary to solvent polarity. Thermodynamic studies can quantify the enthalpy and entropy changes associated with the tautomerization.[4][5]

Caption: Key factors that influence the 2-hydroxypyridine/2-pyridone equilibrium.

Quantitative Data Presentation

The equilibrium constant, K_T, is defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form (K_T = [2-Pyridone]/[2-Hydroxypyridine]).

Table 1: Tautomeric Equilibrium Constants (K_T) in Various Solvents

| Solvent | Dielectric Constant (ε) | K_T Value | Predominant Form | Reference |

| Gas Phase | 1.0 | ~0.3 | 2-Hydroxypyridine | [5][6] |

| Cyclohexane | 2.02 | 0.4 - 1.7 | Mixture | [3][5][6] |

| Chloroform | 4.81 | 6.0 | 2-Pyridone | [3] |

| Acetonitrile | 37.5 | - | 2-Pyridone | [7] |

| Water | 80.1 | >300 (est. 900) | 2-Pyridone | [5][6][10] |

Note: K_T values can vary between studies due to differences in experimental conditions and methods.

Table 2: Influence of Substituents on Tautomeric Equilibrium

Substituents can tune the equilibrium by altering the relative acidity of the N-H and O-H protons and the electronic stability of the ring systems.

| Substituent Position | Substituent Type | Effect on K_T | Observation | Reference |

| 5-position | Electron-withdrawing (e.g., -NO₂) | Increases K_T | Stabilizes the negative charge buildup in the more polar pyridone form. | [11][12] |

| 6-position | Electronegative (e.g., -F, -Cl) | Increases K_T | Has a considerable effect on the equilibrium in both gas and solvent phases. | [7] |

| Various | -F, -Cl, -OH, -CH₃, -NH₂, -NO₂, -CHO, -CN, -CF₃ | Generally Increase K_T | Most substituents were found to stabilize the 2-pyridone form in both gas and liquid phases. | [7] |

Experimental and Computational Protocols

Determining the tautomeric ratio requires robust analytical techniques capable of distinguishing between and quantifying the two isomers.

UV-Vis Spectroscopy

Principle: The 2-hydroxypyridine and 2-pyridone tautomers have different electronic structures and thus exhibit distinct UV absorption maxima (λ_max). By measuring the absorbance of a solution at wavelengths specific to each tautomer, their relative concentrations can be determined.

Experimental Protocol:

-

Synthesis of "Locked" Analogs: Prepare N-methyl-2-pyridone and 2-methoxy-pyridine. These compounds are "locked" into the keto and enol forms, respectively, and serve as standards.

-

Determine Molar Absorptivity (ε): Prepare standard solutions of the locked analogs in the solvent of interest. Measure their absorbance spectra to determine the molar absorptivity (ε) for the pure keto and enol forms at their respective λ_max.

-

Sample Preparation: Prepare a solution of the 2-hydroxypyridine compound under investigation in the same solvent at a known concentration.

-

Spectral Acquisition: Record the UV-Vis spectrum of the sample solution.

-

Data Analysis: Using the Beer-Lambert law (A = εbc) and the measured absorbances at the λ_max for each tautomer, set up and solve a system of simultaneous equations to calculate the concentration of each tautomer in the equilibrium mixture. The equilibrium constant K_T can then be calculated directly from these concentrations.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The chemical environments of the nuclei (¹H, ¹³C) are different in the two tautomers, leading to distinct and measurable chemical shifts. The ratio of tautomers can be determined by integrating the signals corresponding to each form.[13]

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

-

Spectral Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Ensure the spectrometer is properly shimmed and referenced.

-

Signal Assignment: Identify characteristic signals for each tautomer. For ¹H NMR, the chemical shifts of the ring protons are often distinct. For ¹³C NMR, the chemical shift of the carbon attached to the oxygen (C-O vs. C=O) is a key indicator.

-

Data Analysis (¹H NMR): Select well-resolved signals unique to each tautomer that do not overlap. Carefully integrate these signals. The ratio of the integration values directly corresponds to the molar ratio of the tautomers in the solution.[2][13]

Computational Chemistry

Principle: Quantum mechanical calculations can predict the relative thermodynamic stabilities of the tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant can be estimated theoretically.

Computational Protocol:

-

Structure Building: Construct 3D models of both the 2-hydroxypyridine and 2-pyridone tautomers.

-

Method Selection: Choose an appropriate level of theory and basis set. Density Functional Theory (DFT) with a hybrid functional like B3LYP or ωB97XD and a Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis set is common.[12][14][15]

-

Geometry Optimization: Perform geometry optimizations for both tautomers to find their lowest energy conformations.

-

Solvent Modeling: To simulate solution-phase conditions, incorporate a continuum solvation model such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD).[2][14]

-

Energy Calculation: Perform frequency calculations on the optimized structures to obtain thermal corrections and ensure they are true energy minima (no imaginary frequencies). Calculate the Gibbs free energy (G) for each tautomer in the chosen solvent model.

-

Data Analysis: Calculate the difference in Gibbs free energy: ΔG_taut = G(pyridone) - G(hydroxypyridine). Use the equation ΔG = -RT ln(K_T) to calculate the theoretical equilibrium constant.[2]

Caption: A generalized workflow for determining tautomeric equilibrium constants.

Conclusion

The tautomeric equilibrium of 2-hydroxypyridines is a multifaceted phenomenon of significant importance in chemical and pharmaceutical sciences. The predominance of the aromatic 2-hydroxypyridine form in the gas phase shifts decisively toward the polar 2-pyridone form in condensed phases, driven primarily by solvent polarity and intermolecular hydrogen bonding. This environmental sensitivity, coupled with the electronic effects of ring substituents, provides a powerful toolkit for medicinal chemists to modulate molecular properties. A robust understanding of this equilibrium, supported by the quantitative experimental and computational methods outlined in this guide, is crucial for predicting molecular behavior and designing effective, targeted drug candidates.

References

- 1. Building a machine learning model for tautomer prediction - American Chemical Society [acs.digitellinc.com]

- 2. benchchem.com [benchchem.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sdiarticle2.in [sdiarticle2.in]

- 8. Tautomer - Wikipedia [en.wikipedia.org]

- 9. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. squ.elsevierpure.com [squ.elsevierpure.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2-Amino-6-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2-Amino-6-hydroxypyridine. This molecule is of significant interest in medicinal chemistry and drug development due to its structural similarity to nucleobases and its potential for tautomerism. Understanding its fundamental properties at a molecular level is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

Introduction: The Importance of Tautomerism

A critical aspect of 2-Amino-6-hydroxypyridine is its potential to exist in different tautomeric forms. The primary equilibrium is between the amino-hydroxy form and the amino-pyridone form. Quantum chemical calculations are indispensable for determining the relative stabilities of these tautomers and for understanding how their distinct electronic and structural features influence their chemical reactivity and biological activity. The amino-pyridone tautomer, 2(1H)-Pyridinone, 6-amino-, is a known stable form of the molecule.

Theoretical and Computational Methodology

This section outlines a robust computational protocol for the theoretical investigation of 2-Amino-6-hydroxypyridine and its tautomers. The methodologies described are based on widely accepted practices in the field of computational chemistry for molecules of this nature.

Software

All quantum chemical calculations can be performed using the Gaussian suite of programs, a standard in the field.

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometries of the tautomers of 2-Amino-6-hydroxypyridine. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost.

-

Method: DFT with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional.

-

Basis Set: 6-311++G(d,p). This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, providing a high level of accuracy for both geometry and electronic property calculations.

The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structures correspond to true energy minima.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

To confirm that the optimized geometries are true minima on the potential energy surface.

-

To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation of the theoretical model.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied to improve the agreement with experimental spectra.

Electronic Property Analysis

Several key electronic properties are calculated to understand the reactivity and charge distribution of the molecule:

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution on each atom, as well as the nature of the chemical bonds and intermolecular interactions.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and the chemical reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Experimental Protocols (for validation)

To validate the results of the quantum chemical calculations, experimental data is essential. The following are standard experimental protocols for characterizing 2-Amino-6-hydroxypyridine.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

-

Sample Preparation: For FT-IR spectroscopy, a small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the sample can be analyzed directly in a glass capillary.

-

Instrumentation: A high-resolution FT-IR spectrometer and an FT-Raman spectrometer are used.

-

Data Collection: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or water).

-

Instrumentation: A double-beam UV-Visible spectrophotometer is used.

-

Data Collection: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm) to identify the electronic transitions.

X-ray Crystallography

-

Crystal Growth: Single crystals of 2-Amino-6-hydroxypyridine suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A single-crystal X-ray diffractometer is used to collect diffraction data.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Crystal data for 2-amino-6-hydroxypyridine has been reported, indicating a triclinic crystal system.

Data Presentation: Calculated Molecular Properties

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) (Illustrative) | Parameter | Bond Angle (°) (Illustrative) |

| C2-N1 | 1.34 | N1-C2-C3 | 123.0 |

| C6-N1 | 1.35 | C2-C3-C4 | 118.5 |

| C2-N7 | 1.37 | C3-C4-C5 | 119.0 |

| C6-O8 | 1.36 | C4-C5-C6 | 118.5 |

| C2-C3 | 1.40 | C5-C6-N1 | 123.0 |

| C3-C4 | 1.38 | C5-C6-O8 | 117.0 |

| C4-C5 | 1.39 | N1-C2-N7 | 116.0 |

| C5-C6 | 1.41 | H-N7-H | 115.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) |

| N-H asymmetric stretching | 3550 | 3500 |

| N-H symmetric stretching | 3450 | 3400 |

| O-H stretching | 3300 | 3250 |

| C-H stretching | 3100-3000 | 3080-3020 |

| C=O stretching (pyridone tautomer) | 1680 | 1660 |

| N-H scissoring | 1630 | 1610 |

| C=C and C=N ring stretching | 1600-1400 | 1580-1420 |

| C-N stretching | 1320 | 1300 |

| O-H in-plane bending | 1250 | 1230 |

| C-H in-plane bending | 1200-1000 | 1180-1020 |

| N-H wagging | 750 | 730 |

| C-H out-of-plane bending | 900-700 | 880-720 |

Table 3: Calculated Electronic Properties

| Property | Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the quantum chemical study of 2-Amino-6-hydroxypyridine.

Caption: Computational workflow for the quantum chemical analysis of 2-Amino-6-hydroxypyridine.

Caption: Logical relationship for the comparative analysis of tautomers of 2-Amino-6-hydroxypyridine.

Conclusion

The quantum chemical calculations detailed in this guide provide a powerful framework for understanding the fundamental properties of 2-Amino-6-hydroxypyridine. By combining theoretical calculations with experimental validation, researchers can gain deep insights into its structure, stability, and reactivity. This knowledge is paramount for its potential applications in drug development, enabling the design of more effective and targeted therapeutic agents. The methodologies and workflows presented here serve as a comprehensive resource for scientists and researchers embarking on the computational study of this important heterocyclic compound.

An In-depth Technical Guide to the Molecular Geometry and Bonding of 2-Amino-6-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-hydroxypyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] Its chemical behavior and biological activity are intrinsically linked to its molecular geometry and bonding characteristics. This technical guide provides a comprehensive analysis of the structural features of 2-amino-6-hydroxypyridine, with a particular focus on its tautomeric nature, which is a critical determinant of its properties. While a definitive, modern single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide synthesizes data from computational studies, spectroscopic analyses, and crystallographic data of analogous compounds to present a detailed understanding of its molecular architecture.

Introduction

2-Amino-6-hydroxypyridine, with the chemical formula C₅H₆N₂O, is a substituted pyridine ring bearing both an amino and a hydroxyl group.[1][2] These functional groups are key to its chemical reactivity, allowing it to act as a hydrogen bond donor and acceptor, and to participate in nucleophilic substitutions and coordination with metal ions.[1] Its derivatives are subjects of research in biochemistry and pharmacology due to their potential biological activities.[1] A fundamental aspect of the molecular structure of 2-amino-6-hydroxypyridine is its existence as a mixture of tautomers. This guide will delve into the geometric and bonding parameters of the principal tautomeric forms.

Tautomerism in 2-Amino-6-hydroxypyridine

The most significant feature governing the molecular geometry and bonding of 2-amino-6-hydroxypyridine is its ability to exist in different tautomeric forms. The primary equilibrium is between the hydroxy form (2-amino-6-hydroxypyridine) and the pyridone form (6-amino-1,2-dihydropyridin-2-one). This lactam-lactim tautomerism is well-documented in related 2-hydroxypyridine systems.[3]

The position of this equilibrium is sensitive to the surrounding environment. In non-polar solvents, the hydroxy form is generally favored, while in polar solvents and the solid state, the pyridone form tends to predominate.[3] Computational studies on the parent 2-hydroxypyridine/2-pyridone system indicate a very small energy difference between the two tautomers in the gas phase.[3] The presence of the amino group at the 6-position is expected to influence the electronic distribution within the ring and, consequently, the tautomeric equilibrium.

Caption: Tautomeric equilibrium of 2-amino-6-hydroxypyridine.

Molecular Geometry and Bonding

The molecular geometry of 2-amino-6-hydroxypyridine is dictated by its tautomeric form. Both forms feature a six-membered pyridine or pyridone ring which is largely planar. The hybridization of the ring atoms and the exocyclic functional groups determines the bond lengths and angles.

The Hydroxy Tautomer

In the 2-amino-6-hydroxypyridine form, the pyridine ring is aromatic. The nitrogen and carbon atoms of the ring are sp² hybridized, leading to a planar structure with delocalized π-electrons. The exocyclic amino and hydroxyl groups are also attached to sp² hybridized carbon atoms.

The Pyridone Tautomer

In the 6-amino-1,2-dihydropyridin-2-one form, the aromaticity of the ring is disrupted. The presence of a carbonyl group (C=O) and an N-H bond within the ring alters the electronic structure. The carbon atom of the carbonyl group is sp² hybridized, as are the other carbon atoms in the ring. The nitrogen atom bonded to the hydrogen is sp³-like in its bonding to the ring atoms and the exocyclic hydrogen, though it participates in conjugation to some extent.

Bond Lengths and Angles

Precise experimental bond lengths and angles for 2-amino-6-hydroxypyridine are not available. However, data from closely related crystal structures and computational studies on the parent 2-hydroxypyridine/2-pyridone system can provide valuable insights. The following tables summarize expected bond lengths and angles for the two tautomers.

Table 1: Expected Bond Lengths (Å) for the Tautomers of 2-Amino-6-hydroxypyridine

| Bond | Hydroxy Tautomer (Aromatic) | Pyridone Tautomer (Non-aromatic) |

| C2-N(amino) | ~1.36 | ~1.35 |

| C6-O(hydroxy) | ~1.36 | - |

| C6=O | - | ~1.24 |

| N1-C2 | ~1.34 | ~1.40 |

| C2-C3 | ~1.40 | ~1.35 |

| C3-C4 | ~1.37 | ~1.43 |

| C4-C5 | ~1.38 | ~1.36 |

| C5-C6 | ~1.39 | ~1.45 |

| N1-C6 | ~1.35 | ~1.38 |

Data inferred from computational studies of 2-hydroxypyridine/2-pyridone and crystal structures of substituted 2-aminopyridines.

Table 2: Expected Bond Angles (°) for the Tautomers of 2-Amino-6-hydroxypyridine

| Angle | Hydroxy Tautomer | Pyridone Tautomer |

| N1-C2-C3 | ~123 | ~120 |

| C2-C3-C4 | ~118 | ~120 |

| C3-C4-C5 | ~119 | ~119 |

| C4-C5-C6 | ~119 | ~118 |

| C5-C6-N1 | ~118 | ~122 |

| C6-N1-C2 | ~123 | ~121 |

| C3-C2-N(amino) | ~117 | ~119 |

| N1-C2-N(amino) | ~120 | ~121 |

| C5-C6-O(hydroxy) | ~122 | - |

| N1-C6-O(hydroxy) | ~120 | - |

| C5-C6=O | - | ~120 |

| N1-C6=O | - | ~118 |